2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
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Overview
Description
®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 5-fluoro-2-methylbenzaldehyde.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 5-fluoro-2-methylbenzaldehyde with an appropriate amine under acidic conditions.
Resolution of Enantiomers: Since the compound is chiral, the resolution of enantiomers is necessary. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Hydrochloride Salt Formation: Finally, the hydrochloride salt of the compound is prepared by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Resolution: Implementing automated systems for the resolution of enantiomers to improve throughput.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms such as secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may have different biological activity.
2-(5-Fluoro-2-methylphenyl)pyrrolidine: The non-chiral form of the compound.
2-(5-Fluoro-2-methylphenyl)pyrrole: A structurally similar compound with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. The presence of the fluorine atom and the methyl group on the phenyl ring also contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWAFLJIMUBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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